molecular formula C16H18N2O4 B1611445 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine CAS No. 317806-88-5

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Cat. No. B1611445
M. Wt: 302.32 g/mol
InChI Key: SLDQQCNHUZDIKB-UHFFFAOYSA-N
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Patent
US07829560B2

Procedure details

A mixture of 4-nitro-1-hydroxynaphthalene (10.0 g, 52.8 mmol), 4-(2-chloroethyl)-morpholine hydrochloride (13.77 g, 74.0 mmol), NaOH (3.0 g, 74.0 mmol), K2CO3 (17.53 g, 126.8 mmol) and 1-methyl-2-pyrrolidinone (400 ml) is heated to 90-100° C. and held for 2-3 hours. The mixture is cooled to 40° C. and water (300 ml) is added. The mixture is cooled to 0° C. and held for 4 hours. The product is collected by filtration, washed with water, cyclohexane and dried under vacuum to constant weight to yield 4-[2-(4-nitro-naphthalen-1-yloxy)-ethyl]-morpholine 14.73 g, 92.6%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.77 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
17.53 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([OH:14])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.Cl[CH2:17][CH2:18][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.[OH-].[Na+].C([O-])([O-])=O.[K+].[K+]>O.CN1CCCC1=O>[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([O:14][CH2:17][CH2:18][N:19]2[CH2:24][CH2:23][O:22][CH2:21][CH2:20]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C2=CC=CC=C12)O
Name
Quantity
13.77 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
WAIT
Type
WAIT
Details
held for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
WASH
Type
WASH
Details
washed with water, cyclohexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum to constant weight

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.73 g
YIELD: PERCENTYIELD 92.6%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.